1-Ethynylcyclopropane-1-sulfonyl fluoride
Description
Structure
3D Structure
Properties
IUPAC Name |
1-ethynylcyclopropane-1-sulfonyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FO2S/c1-2-5(3-4-5)9(6,7)8/h1H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMGJCHYHPQOUQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CC1)S(=O)(=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for 1 Ethynylcyclopropane 1 Sulfonyl Fluoride and Congeners
Direct Cyclopropanation Methodologies for Ethynyl-Containing Precursors
The formation of the cyclopropane (B1198618) ring is a critical step in the synthesis of 1-ethynylcyclopropane-1-sulfonyl fluoride (B91410). Direct cyclopropanation of precursors already containing the ethynyl (B1212043) group is a common and efficient strategy. This can be achieved through various methods, including those mediated by carbenoids or catalyzed by transition metals.
Carbenoid-Mediated Approaches to Cyclopropylalkynes
Carbenoid-mediated reactions are a cornerstone of cyclopropane synthesis. The Simmons-Smith reaction, a well-established method, utilizes a zinc carbenoid to convert alkenes into cyclopropanes. purdue.edu While traditionally used for simple alkenes, modifications of this approach can be applied to substrates containing alkyne functionalities. However, the electrophilic nature of zinc carbenoids can lead to inefficiencies with electron-deficient olefins. purdue.edu
Transition metal catalysis offers a powerful alternative to traditional zinc carbenoid chemistry, providing access to a diverse range of cyclopropane products. purdue.edu For instance, cobalt-catalyzed cyclopropanation reactions have been shown to be effective for the synthesis of substituted cyclopropanes. purdue.eduresearchgate.net These methods often involve the activation of dihaloalkanes and can be applied to activated alkenes, furnishing valuable products for natural product synthesis and pharmaceuticals. purdue.edu The use of sulfur ylides in dearomative addition reactions with activated N-heteroarenes also represents a viable, albeit more specialized, route to cyclopropane-fused heterocycles. nih.gov
| Catalyst/Reagent | Substrate Type | Key Features |
| Zinc Carbenoids (Simmons-Smith) | Alkenes | Well-established, but can be inefficient with electron-deficient olefins. purdue.edu |
| Cobalt Catalysts | Dihaloalkanes, Activated Alkenes | Addresses limitations of zinc carbenoids, allows for substituted cyclopropanations. purdue.edu |
| Sulfur Ylides | Activated N-heteroarenes | Divergent cyclopropanation, route to optically enriched cyclopropane-fused heterocycles. nih.gov |
Transition Metal-Catalyzed Cycloaddition Reactions of Alkynes for Cyclopropane Formation
Transition metal-catalyzed cycloaddition reactions provide a versatile and powerful platform for the construction of cyclopropane rings. wikipedia.org These reactions often involve the activation of strained ring systems or the reaction of alkenes with alkynes. wikipedia.orgacs.org
Various transition metals, including rhodium, palladium, nickel, and cobalt, have been employed to catalyze these transformations. wikipedia.orgnih.govbenthamscience.com For instance, rhodium catalysts can promote the reaction of cyclopropylimines with tethered alkynes to form cyclized products. wikipedia.org Alkylidenecyclopropanes are also excellent substrates for transition metal-catalyzed cycloadditions, readily undergoing C-C bond activation to form metallacyclobutane intermediates that can then react with alkynes to generate larger ring systems. wikipedia.orgnih.gov
Another approach involves the use of cyclopropenes as precursors to metal-vinyl carbenes. beilstein-journals.org These reactive intermediates can then undergo cyclopropanation with 1,3-dienes to furnish 1,2-divinylcyclopropanes. beilstein-journals.org This methodology highlights the potential for using strained ring systems as precursors for more complex cyclopropane derivatives. acs.org
| Catalyst | Reactants | Product Type |
| Rhodium | Cyclopropylimines, Alkynes | Pyrroles wikipedia.org |
| Nickel, Rhodium, Palladium | Alkylidenecyclopropanes, Alkynes/Alkenes | 5- or 7-membered rings wikipedia.org |
| Zinc Chloride, Rhodium(II) acetate | Cyclopropenes, 1,3-Dienes | 1,2-Divinylcyclopropanes beilstein-journals.org |
| Cobalt | Alkylidenecyclopropanes, Alkynes, Alkenes | Polycarbocyclic systems nih.gov |
Introduction of the Sulfonyl Fluoride Moiety onto Cyclopropyl (B3062369) Scaffolds
Once the cyclopropane ring is in place, the next critical step is the introduction of the sulfonyl fluoride group. This can be accomplished through several methods, including the fluorosulfonylation of organometallic reagents, oxidative fluorination routes, and more recently developed electrochemical and photocatalytic methods.
Fluorosulfonylation of Organometallic Reagents Derived from Cyclopropanes
A common strategy for introducing the sulfonyl fluoride group involves the use of organometallic reagents. Grignard reagents, for example, can be reacted with sulfuryl fluoride (SO2F2) to generate the corresponding sulfonyl fluorides. mdpi.com This method has been successfully applied to a range of alkyl, aryl, and heteroaryl Grignard reagents, providing moderate to good yields of the desired products. mdpi.com The tolerance of this reaction to various functional groups, including halogens, makes it a versatile tool for late-stage functionalization. mdpi.com
Palladium-catalyzed cross-coupling reactions have also emerged as a powerful method for the synthesis of sulfonyl fluorides. mdpi.comresearchgate.net These reactions often utilize a sulfur dioxide source, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), in combination with an electrophilic fluorine source like N-fluorodibenzenesulfonimide (NFSI). researchgate.net This one-pot, two-step procedure allows for the conversion of aryl bromides into the corresponding aryl sulfonyl fluorides. mdpi.com
| Reagent/Catalyst | Starting Material | Key Features |
| SO2F2 | Grignard Reagents | Direct synthesis, tolerates various functional groups. mdpi.com |
| PdCl2(AmPhos)2, DABSO, NFSI | Aryl Bromides | One-pot, two-step procedure. mdpi.comresearchgate.net |
Oxidative Fluorination Routes for Cyclopropyl Sulfonyl Fluorides
Oxidative fluorination provides another avenue for the synthesis of sulfonyl fluorides. This approach typically involves the oxidation of a sulfur-containing functional group, such as a thiol or disulfide, in the presence of a fluorine source. mdpi.comresearchgate.net
One method involves the oxidation of thiols with an oxidizing agent like sodium hypochlorite (B82951) to form sulfonyl chlorides, which are then converted to sulfonyl fluorides via a halogen exchange reaction with potassium bifluoride (KHF2). mdpi.com Alternatively, electrophilic fluorinating reagents like Selectfluor® can be used to directly convert thiols or disulfides to sulfonyl fluorides. mdpi.comresearchgate.net This reaction is often carried out in a mixture of acetonitrile (B52724) and water at reflux. mdpi.com
The direct deoxyfluorination of sulfonic acids and their salts offers a more direct route to sulfonyl fluorides. researchgate.netnih.govrsc.org Reagents like thionyl fluoride or Xtalfluor-E® can be used to convert sulfonic acids to sulfonyl fluorides in high yields. nih.govrsc.org This approach avoids the need for harsh oxidizing conditions and provides a milder alternative to traditional methods.
| Reagent | Starting Material | Key Features |
| Sodium Hypochlorite, KHF2 | Thiols | Two-step process via sulfonyl chloride intermediate. mdpi.com |
| Selectfluor® | Thiols, Disulfides | Direct conversion, uses an electrophilic fluorine source. mdpi.comresearchgate.net |
| Thionyl Fluoride, Xtalfluor-E® | Sulfonic Acids/Salts | Direct deoxyfluorination, high yields, mild conditions. nih.govrsc.org |
Electrochemical and Photocatalytic Methods for Sulfonyl Fluoride Installation
In recent years, electrochemical and photocatalytic methods have gained prominence as powerful and sustainable tools for organic synthesis. researchgate.netnih.govnih.govacs.org These methods offer mild reaction conditions and avoid the need for stoichiometric oxidants or catalysts. nih.govacs.org
Electrochemical oxidative coupling of thiols and potassium fluoride (KF) has been shown to be an effective method for the synthesis of sulfonyl fluorides. nih.govacs.orgtue.nl This approach utilizes inexpensive and readily available starting materials and proceeds under mild conditions. nih.govacs.org The reaction can be carried out in a continuous-flow system, which significantly reduces reaction times and allows for easy scalability. tue.nl
Photocatalysis offers another promising strategy for the installation of sulfonyl fluoride groups. nih.govresearchgate.net Acridinium-based photocatalysts, for example, can facilitate the oxidation of organotrifluoroborates to generate alkyl radicals. nih.gov These radicals can then be trapped by a sulfur dioxide source, such as DABSO, to form an alkyl sulfonyl radical, which is subsequently oxidized and fluorinated to yield the desired sulfonyl fluoride. nih.gov
| Method | Key Features |
| Electrochemical Oxidative Coupling | Utilizes thiols and KF, mild conditions, can be performed in flow. nih.govacs.orgtue.nl |
| Photocatalysis | Uses organotrifluoroborates, acridinium-based photocatalysts, and a sulfur dioxide source. nih.gov |
Convergent and Divergent Synthetic Pathways to 1-Ethynylcyclopropane-1-sulfonyl fluoride
Convergent and divergent synthetic strategies offer different advantages in the construction of complex molecules. A convergent approach involves the synthesis of key fragments of the target molecule separately, which are then combined in the later stages. In contrast, a divergent strategy begins with a common intermediate that is subsequently elaborated into a variety of related structures.
Late-stage functionalization (LSF) is a powerful strategy that involves the introduction of functional groups into a complex molecule at a late point in the synthesis. This approach is particularly valuable for the rapid generation of analogues for structure-activity relationship studies. For the synthesis of this compound, an LSF strategy would ideally involve the direct introduction of the sulfonyl fluoride moiety onto a pre-formed ethynylcyclopropane scaffold.
While direct C-H sulfonylfluorination of an unsubstituted ethynylcyclopropane at the C1 position is a challenging transformation, recent advances in C-H activation and functionalization offer potential avenues. One conceptual approach could involve the use of a pre-installed directing group on the cyclopropane ring to guide a metal-catalyzed C-H sulfonylfluorination. Alternatively, the conversion of a pre-existing functional group at the C1 position, such as a carboxylic acid or a halide, into a sulfonyl fluoride could be envisioned. For instance, the conversion of a cyclopropyl carboxylic acid to a sulfonyl fluoride could theoretically proceed via a multi-step sequence involving conversion to the corresponding sulfonyl chloride, followed by halogen exchange. However, the stability of the ethynyl group under the required reaction conditions would be a critical consideration.
Another plausible LSF approach would be the conversion of a 1-ethynylcyclopropyl sulfonyl chloride to the corresponding sulfonyl fluoride. The synthesis of sulfonyl chlorides from various sulfur-containing precursors is well-established, and the subsequent halogen exchange with a fluoride source, such as potassium fluoride, is a common method for the preparation of sulfonyl fluorides. The challenge in this approach would lie in the initial selective synthesis of the 1-ethynylcyclopropyl sulfonyl chloride.
Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants. A sequential MCR approach to this compound would involve the step-wise construction of the target molecule from simpler starting materials, incorporating the sulfonyl fluoride at an appropriate stage.
One potential MCR strategy could involve the reaction of an appropriate alkene, a diazo compound, and a sulfonyl fluoride-containing reagent in a transition metal-catalyzed cyclopropanation. For example, a vinyl alkyne could serve as the alkene component. However, the direct use of a sulfonyl fluoride-containing diazo reagent is not well-documented.
A more plausible sequential approach could involve a Corey-Chaykovsky cyclopropanation. This reaction typically involves the reaction of a sulfonium (B1226848) ylide with an electron-deficient alkene. A general approach to nitrile- and sulfonyl fluoride-substituted cyclopropanes has been demonstrated through this method, providing access to both cis and trans isomers. rsc.org This strategy could potentially be adapted by using an α,β-unsaturated compound bearing an ethynyl group as the Michael acceptor.
Another strategy could be a palladium-catalyzed cyclopropanation of an unactivated alkene using an alkyl sulfonyl fluoride as an ambiphilic reagent. In this type of reaction, the sulfonyl fluoride functionality acts as both an acidifying group and an internal oxidant. chemrxiv.orgresearchgate.netchemrxiv.org An adaptation of this methodology to a vinyl alkyne substrate could potentially lead to the desired this compound. The success of such a reaction would depend on the chemoselectivity of the cyclopropanation at the double bond in the presence of the triple bond.
| Reaction Type | Key Reactants | Potential for this compound Synthesis |
| Corey-Chaykovsky Cyclopropanation | Sulfonium ylide, α,β-unsaturated ethynyl ketone/ester | Potentially adaptable for the introduction of the cyclopropane ring. Subsequent functional group manipulation would be required to install the sulfonyl fluoride. |
| Palladium-Catalyzed Cyclopropanation | Vinyl alkyne, Alkyl sulfonyl fluoride | A direct approach to the target scaffold, but chemoselectivity between the double and triple bond would be a key challenge. |
Stereoselective Synthesis of this compound and Derivatives
The presence of a stereocenter at the C1 position of this compound necessitates the development of stereoselective synthetic methods to access enantiomerically pure forms of the molecule and its derivatives.
The use of chiral auxiliaries and ligands in transition metal-catalyzed cyclopropanation reactions is a well-established strategy for achieving high levels of enantioselectivity. In the context of synthesizing chiral this compound, this could be approached in several ways.
One method would involve the use of a chiral catalyst, such as a rhodium or ruthenium complex bearing chiral ligands, in the cyclopropanation of a vinyl alkyne with a suitable carbene precursor. Ru(II)-Pheox complexes have been shown to be effective catalysts for the asymmetric cyclopropanation of a wide variety of olefins with excellent stereocontrol. nih.gov The application of such a catalyst system to a vinyl alkyne substrate could potentially afford the desired chiral cyclopropane.
Alternatively, a chiral auxiliary attached to the alkene substrate could direct the stereochemical outcome of the cyclopropanation reaction. This auxiliary would then be removed in a subsequent step. While effective, this approach is less atom-economical than the use of a chiral catalyst.
The choice of ligand is crucial for achieving high enantioselectivity. For instance, in the palladium-catalyzed asymmetric formal [3+2] cycloaddition of vinyl cyclopropanes, chiral phosphoramidite (B1245037) ligands have been shown to provide high yields and enantioselectivities. bohrium.com Similar ligand classes could be explored for the asymmetric cyclopropanation leading to this compound.
| Catalyst/Ligand Type | Applicable Reaction | Potential for Stereoselective Synthesis |
| Ru(II)-Pheox Complexes | Asymmetric Cyclopropanation | High potential for enantioselective cyclopropanation of a vinyl alkyne. |
| Chiral Phosphoramidite Ligands | Palladium-Catalyzed Cycloadditions | Potentially adaptable for asymmetric cyclopropanation. |
| Chiral Auxiliaries | Substrate-controlled Cyclopropanation | An established but less atom-economical approach. |
Diastereoselective and enantioselective fluorosulfonylation reactions offer a direct approach to installing the sulfonyl fluoride group with stereocontrol. While enantioselective fluorosulfonylation of a pre-formed ethynylcyclopropane is a challenging prospect, diastereoselective reactions on substrates containing a chiral center are more established.
A notable development is the stereoselective, palladium(II)-catalyzed cyclopropanation of unactivated alkenes using alkyl sulfonyl fluorides. chemrxiv.orgresearchgate.netchemrxiv.org This reaction provides access to cis-substituted cyclopropanes with predictable diastereoselectivity. The mechanism involves an SN2-type C-SO2F oxidative addition as the turnover-limiting and diastereoselectivity-determining step. chemrxiv.org Applying this methodology to a chiral, non-racemic vinyl alkyne could potentially lead to a diastereoselective synthesis of a this compound derivative.
Furthermore, a chemoselective cyclization of N-sulfonyl ketimines with ethenesulfonyl fluorides promoted by DBU has been reported to produce trans-cyclopropanes with excellent diastereoselectivities. rsc.org This highlights the potential for controlling the diastereoselectivity of cyclopropane formation in reactions involving sulfonyl fluoride reagents.
An enantioselective approach could involve the use of a chiral reagent or catalyst to differentiate between the enantiotopic faces of a suitable prochiral substrate. For example, an asymmetric sulfonylation has been developed from the reaction of cyclopropan-1-ol, sulfur dioxide, and 1-(alkynyl)naphthalen-2-ol in the presence of an organocatalyst, affording axially chiral products with excellent enantioselectivity. nih.gov While not directly applicable to the synthesis of this compound, this demonstrates the feasibility of asymmetric transformations involving sulfonyl groups and alkynes.
| Method | Stereoselectivity | Potential Application |
| Palladium(II)-Catalyzed Cyclopropanation | Diastereoselective (cis) | Reaction of a chiral vinyl alkyne with an alkyl sulfonyl fluoride. |
| DBU-Promoted Cyclization | Diastereoselective (trans) | Reaction of a suitable precursor with an ethenesulfonyl fluoride. |
| Organocatalyzed Asymmetric Sulfonylation | Enantioselective | Demonstrates the principle of enantioselective reactions involving sulfonyl groups and alkynes. |
Chemical Reactivity and Mechanistic Studies of 1 Ethynylcyclopropane 1 Sulfonyl Fluoride
Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Reactivity of the Sulfonyl Fluoride Moiety
The sulfonyl fluoride group is a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of near-perfect click reactions. nih.gov This moiety is characterized by a delicate balance of stability and latent reactivity; while highly resistant to hydrolysis and reduction, the S-F bond can be selectively activated for nucleophilic substitution. nih.govmdpi.comresearchgate.net The electrophilicity of the sulfur atom in 1-ethynylcyclopropane-1-sulfonyl fluoride is enhanced by the electron-withdrawing nature of the adjacent sp-hybridized carbon of the ethynyl (B1212043) group, rendering it a potent electrophile for SuFEx transformations.
The inherent stability of the sulfur-fluorine bond necessitates a catalytic activation step to facilitate nucleophilic attack. acs.org This activation process is crucial for transitioning the fluoride from a covalently bonded atom to a competent leaving group. nih.gov Several mechanisms for S-F bond activation have been established, which are applicable to this compound.
Base-Mediated Activation: Lewis basic catalysts, such as tertiary amines (e.g., triethylamine) or amidines (e.g., DBU), can activate the sulfonyl fluoride, increasing the susceptibility of the sulfur atom to nucleophilic attack. nih.gov
Lewis Acid Catalysis: Lewis acids like calcium triflimide [Ca(NTf₂)₂] can coordinate to the fluorine or oxygen atoms of the sulfonyl group. theballlab.comacs.orgnih.gov This coordination polarizes the S-F bond, enhancing the sulfur atom's electrophilicity and facilitating attack by even weak nucleophiles. theballlab.comnih.gov
Proton or Silyl (B83357) Cation Assistance: The departure of the fluoride leaving group can be assisted by interactions with protons (H⁺) or silyl cations (R₃Si⁺), which stabilize the forming fluoride anion. nih.govnih.gov This is particularly common in reactions with silylated nucleophiles, such as aryl silyl ethers. nih.gov
Single-Electron Transfer (SET): Photoredox catalysis can induce S-F bond activation through a single-electron transfer process, generating sulfonyl radical intermediates that can participate in further reactions. researchgate.netdigitellinc.com
The general mechanism involves the attack of a nucleophile (Nu⁻) on the activated sulfur center, proceeding through a pentacoordinate intermediate or transition state, followed by the expulsion of the fluoride ion to yield the substituted product.
Table 1: Representative Activation Methods for SuFEx Reactions of Sulfonyl Fluorides
| Catalyst/Activator | Nucleophile Type | Proposed Role of Activator | Reference |
| Triethylamine (TEA), DBU | Alcohols, Phenols, Amines | General base catalysis; deprotonates nucleophile. | nih.gov |
| Calcium Triflimide [Ca(NTf₂)₂] | Amines | Lewis acid activation of the sulfonyl fluoride. | theballlab.comacs.orgnih.gov |
| Cesium Carbonate (Cs₂CO₃) | Phenols | Forms highly nucleophilic phenolate (B1203915) species. | nih.gov |
| Bifluoride Salts (e.g., KHF₂) | Silyl Ethers | Fluoride-mediated desilylation and catalysis. | mdpi.comnih.gov |
| Photoredox Catalysts | Alkenes | Generates sulfonyl radical via SET for addition reactions. | researchgate.net |
The activated this compound can react with a wide array of nucleophiles to generate a diverse set of sulfur(VI) compounds.
Sulfonates: The reaction with oxygen nucleophiles, typically phenols or alcohols, yields the corresponding sulfonate esters. This transformation is often facilitated by a base such as cesium carbonate, which deprotonates the phenol (B47542) to form a more reactive phenoxide. nih.gov Alternatively, using silylated alcohols (aryl silyl ethers) in the presence of a fluoride source is a common strategy. nih.gov
Sulfonamides: Nitrogen nucleophiles, such as primary and secondary amines, react to form sulfonamides. theballlab.comacs.orgnih.gov Due to the reduced reactivity of sulfonyl fluorides compared to sulfonyl chlorides, these reactions often require Lewis acid catalysis [Ca(NTf₂)₂] or heating to proceed efficiently. theballlab.comacs.orgnih.gov The high chemoselectivity of this reaction allows for its application in complex molecular settings. researchgate.net
Sulfonimidates: More complex structures like sulfonimidates can be accessed from related precursors such as sulfonimidoyl fluorides through similar SuFEx principles, reacting them with alcohol-based nucleophiles. rsc.org The synthesis involves a base-promoted formation of the S–O bond, demonstrating the modularity of the SuFEx approach. rsc.org
Table 2: SuFEx Reactions with Various Nucleophiles
| Product Class | Nucleophile | Typical Catalyst/Conditions | General Reaction |
| Sulfonate | Phenol | Cs₂CO₃, MeCN | R-SO₂F + ArOH → R-SO₂OAr |
| Sulfonamide | Primary/Secondary Amine | Ca(NTf₂)₂, t-amylOH, 60-90 °C | R-SO₂F + R'₂NH → R-SO₂NR'₂ |
| Sulfonate | Aryl Silyl Ether | DBU or KHF₂ | R-SO₂F + ArOSiMe₃ → R-SO₂OAr |
Note: R = 1-ethynylcyclopropane moiety.
The unique combination of high stability under many reaction conditions and specific, triggerable reactivity makes the sulfonyl fluoride group an ideal handle for late-stage functionalization (LSF) of complex molecules like drugs and natural products. rsc.orgnih.govmorressier.comacs.org The this compound building block can be incorporated into a larger molecule, and its sulfonyl fluoride moiety can remain inert through multiple synthetic steps before being selectively converted in a final step. mdpi.comresearchgate.net This approach allows for the rapid generation of analog libraries for structure-activity relationship studies. rsc.org The ability to form robust covalent linkages with biological nucleophiles also makes sulfonyl fluorides valuable as chemical probes and covalent inhibitors. acs.orgenamine.net
Reactions of the Ethynyl Group in the Presence of the Sulfonyl Fluoride Electrophile
The ethynyl group of this compound provides a second, orthogonal site for chemical modification. The strongly electron-withdrawing sulfonyl fluoride group significantly influences the reactivity of the adjacent alkyne, polarizing the C≡C bond and making it susceptible to a range of transformations that are often compatible with the stable S-F bond.
The polarization of the ethynyl group activates it for various functionalization reactions.
Radical Addition: The alkyne can undergo radical-mediated difunctionalization. For instance, reactions involving the generation of a fluorosulfonyl radical (FSO₂•) can lead to the 1-fluorosulfonyl-2-alkynylation of unactivated alkenes, showcasing a pathway to further elaborate the alkyne. nih.gov Similarly, the addition of sulfonyl radicals across the triple bond is a valuable method for constructing highly functionalized sulfonyl compounds. rsc.org
Michael Addition: The electron-deficient nature of the alkyne makes it a potent Michael acceptor. Nucleophiles such as secondary amines or 1,2,3-triazoles can add across the triple bond in a conjugate fashion. These reactions often proceed with high stereoselectivity, yielding β-substituted alkenyl sulfonyl fluorides. nih.gov
Hydrosulfonylation: Under photocatalytic conditions, the ethynyl group can react with sulfonyl radical intermediates, providing a pathway to complex sulfones while preserving the sulfonyl fluoride handle for subsequent SuFEx chemistry. nih.govacs.org
Cycloaddition reactions are among the most powerful methods for constructing cyclic systems, and the ethynyl group serves as an excellent 2π component. libretexts.org
[3+2] Cycloadditions (Azide-Alkyne Click Chemistry): The most prominent reaction of the ethynyl group is the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC), a premier example of click chemistry. sigmaaldrich.comtcichemicals.com This reaction with an organic azide (B81097) produces a highly stable 1,4-disubstituted 1,2,3-triazole ring. The reaction is exceptionally robust, high-yielding, and tolerant of a vast array of functional groups, including the sulfonyl fluoride moiety, making it an ideal strategy for bioconjugation and modular synthesis. tcichemicals.com
Diels-Alder [4+2] Cycloadditions: The electron-withdrawing sulfonyl fluoride group activates the alkyne as a dienophile for [4+2] cycloaddition reactions with conjugated dienes. libretexts.org This reaction provides a direct route to functionalized six-membered rings, where the stereochemistry of the diene is retained in the product. libretexts.orglibretexts.org
Other Dipolar Cycloadditions: The activated alkyne can also participate in [3+2] cycloadditions with other 1,3-dipoles, such as nitrones, to form five-membered heterocyclic rings like isoxazolines. nih.govuchicago.edu These reactions expand the synthetic utility of the ethynyl group for creating diverse molecular scaffolds.
Table 3: Potential Cycloaddition Reactions of the Ethynyl Group
| Reaction Type | Reactant | Product | Key Features |
| [3+2] Azide-Alkyne Cycloaddition | Organic Azide (R-N₃) | 1,2,3-Triazole | "Click" reaction; high yield; wide functional group tolerance. |
| [4+2] Diels-Alder Cycloaddition | Conjugated Diene | 1,4-Cyclohexadiene derivative | Forms six-membered rings; stereospecific. |
| [3+2] Nitrone-Alkyne Cycloaddition | Nitrone (R-CH=N⁺(O⁻)-R') | Isoxazoline derivative | Forms five-membered heterocycles. |
Reactions of Alkynes with Specific Reagents in the Presence of SO₂F
The ethynyl group in this compound is a site of significant reactivity, susceptible to various addition reactions. The presence of the adjacent electron-withdrawing sulfonyl fluoride group modulates the electron density of the alkyne, influencing its interactions with specific reagents.
One important class of reactions involves the radical-mediated addition across the carbon-carbon triple bond. For instance, the addition of sulfonyl radicals to alkynes is a valuable method for constructing highly functionalized sulfonyl compounds. rsc.org In processes analogous to those studied with various aryl alkyl alkynes, it is expected that alkoxy- and fluorosulfonyl radicals could add to the ethynyl group of this compound. rsc.org These reactions often proceed via a vinyl radical intermediate which is then trapped, leading to the formation of tetra-substituted alkenes. rsc.org
Another significant reaction is the Michael-type conjugate addition, particularly with amine nucleophiles. Studies on 2-Substituted-Alkynyl-1-Sulfonyl Fluorides (SASFs) have shown that they readily undergo stereoselective Michael additions. nih.gov For example, the reaction of a phenyl-substituted alkynyl sulfonyl fluoride with morpholine (B109124) proceeds rapidly to completion, yielding exclusively the E-isomer of the β-substituted alkenyl sulfonyl fluoride. nih.gov This high stereoselectivity is attributed to a specific protonation event during the reaction mechanism. nih.gov This methodology is tolerant of a wide range of functional groups within the nucleophile, including hydroxyls, amides, and nitriles. nih.gov The reaction of this compound with various amines would likely follow a similar pathway, providing a route to diverse β-substituted alkenyl sulfonyl fluorides.
The table below summarizes the outcomes of Michael additions on a model 2-Substituted-Alkynyl-1-Sulfonyl Fluoride, which serves as a proxy for the reactivity of this compound.
| Nucleophile | Product Isomer | Yield | Reference |
|---|---|---|---|
| Morpholine | (E)-2-1 | >99% | nih.gov |
| Piperidine | (E)-2-2 | 98% | nih.gov |
| Pyrrolidine | (E)-2-3 | 99% | nih.gov |
| 4-Hydroxypiperidine | (E)-2-8 | 95% | nih.gov |
| Piperazine | (E)-2-11 | 96% | nih.gov |
Furthermore, vicinal difunctionalization of the alkyne moiety is another potential reaction pathway. Catalyst-free, four-component reactions have been developed for Togni's reagent, alkynes, sulfur dioxide, and hydrazines, which generate (E)-3,3,3-trifluoroprop-1-ene-1-sulfonohydrazides. rsc.org This process involves the trifluoromethylation of the alkyne and aminosulfonylation via the insertion of sulfur dioxide, demonstrating excellent stereoselectivity and regioselectivity. rsc.org
Ring-Opening and Rearrangement Reactions of the Cyclopropane (B1198618) Core
The cyclopropane ring in this compound is a strained three-membered carbocycle, making it susceptible to ring-opening reactions under various conditions. This reactivity is a cornerstone of its synthetic utility, allowing for the formation of more complex acyclic structures.
Strain-Release Driven Transformations
The inherent ring strain of the cyclopropane core is a primary driving force for its chemical transformations. researchgate.net Reactions that lead to the cleavage of a C-C bond in the ring are energetically favorable as they relieve this strain. This principle is exploited in strain-release functionalization reactions. For example, highly strained molecules like [1.1.0]bicyclobutanes undergo strain-release functionalization upon reaction with radical species. nih.govrsc.org
In the context of this compound, radical-mediated ring-opening is a plausible pathway. The addition of a radical species to the ethynyl group could potentially lead to a cyclopropyl-substituted radical intermediate. This intermediate could then undergo rapid ring-opening to form a more stable, linear alkyl radical. researchgate.netnih.gov Such oxidative radical ring-opening/cyclization processes have been extensively studied for various cyclopropane derivatives, including methylenecyclopropanes and cyclopropanols. researchgate.netnih.gov For instance, the reaction of cyclopropanols with ethynylbenziodoxolones, promoted by Na₂S₂O₈, involves C-C bond cleavage and radical rearrangement to form alkynylated ketones. nih.gov
Interaction of the Cyclopropane Ring with Adjacent Functional Groups
The reactivity of the cyclopropane ring is significantly influenced by its substituents. In this compound, the ring is vicinally substituted with two powerful functional groups: an electron-accepting sulfonyl fluoride group and a π-system in the ethynyl group. This "donor-acceptor" character (where the cyclopropane C-C bonds can act as donors) makes the ring susceptible to heterolytic ring-opening. researchgate.net
Electrophilic attack is a common mode of ring-opening for such systems. The reaction of donor-acceptor cyclopropanes with electrophiles like benzeneselenenyl chloride or nitrosyl chloride proceeds via regioselective cleavage of the C1-C2 bond. researchgate.netrsc.org This process is believed to occur through the formation of a stabilized dipolar intermediate. researchgate.netrsc.org For this compound, an electrophile could attack the C1-C2 bond, which is activated by the sulfonyl fluoride group, leading to a stabilized carbocationic intermediate that can be trapped by a nucleophile. The specific regiochemistry of the ring-opening would be dictated by the electronic nature of the attacking species and the stabilization of the resulting intermediates.
Synergistic and Antagonistic Effects Between the Ethynyl and Sulfonyl Fluoride Groups
Electronic and Steric Influences on Reactivity
The sulfonyl fluoride group is a potent electron-withdrawing group. Its strong inductive effect polarizes the adjacent bonds, including the C-S bond and the bonds of the cyclopropane ring. This electronic pull significantly influences the reactivity of the alkyne. It decreases the electron density of the triple bond, making it less susceptible to electrophilic attack but more reactive towards nucleophilic attack, as seen in Michael additions. nih.gov
Sterically, the quaternary carbon atom bearing both functional groups and being part of the cyclopropane ring creates a congested environment. This steric hindrance can influence the approach of reagents, potentially dictating the stereochemical outcome of reactions at either the alkyne or the sulfonyl fluoride group.
Chemo-, Regio-, and Stereoselectivity in Multifunctional Systems
The presence of multiple reactive sites—the alkyne, the cyclopropane ring, and the sulfonyl fluoride group—makes selectivity a critical aspect of the chemistry of this compound.
Chemoselectivity: A key challenge is to achieve reaction at one functional group without affecting the others. For example, Michael additions have been shown to occur selectively at the alkyne of alkynyl sulfonyl fluorides without disturbing the sulfonyl fluoride group itself. nih.gov Similarly, conditions for SuFEx reactions can be chosen to selectively target the S-F bond while leaving the alkyne and cyclopropane ring intact. nih.gov The choice of reagents and reaction conditions is paramount in directing the reaction to the desired site.
Regioselectivity: In reactions involving the opening of the cyclopropane ring, the directing effects of the substituents determine which C-C bond is cleaved. In donor-acceptor cyclopropanes, ring-opening typically occurs regioselectively at the C1-C2 bond, between the substituted carbons. researchgate.net For addition reactions to the alkyne, the regioselectivity is governed by the electronic bias imposed by the sulfonyl fluoride group and the nature of the attacking species (radical, nucleophile, or electrophile).
Stereoselectivity: As demonstrated in the Michael addition to alkynyl sulfonyl fluorides, reactions at the alkyne can proceed with high stereoselectivity, typically affording the E-isomer as the major product. nih.gov This selectivity is often rationalized by the mechanism of the addition and subsequent protonation steps. nih.gov The stereochemical outcomes of reactions involving the chiral center that would be created upon ring-opening are also a critical consideration, influenced by the reaction mechanism and steric factors. The development of chemo-, regio-, and stereoselective transformations is crucial for the effective synthetic application of complex molecules like this compound. rsc.orgrsc.org
Radical and Transition Metal-Catalyzed Transformations of this compound
The unique structural arrangement of this compound, featuring a strained cyclopropyl (B3062369) ring, a reactive ethynyl group, and an electrophilic sulfonyl fluoride moiety, suggests a rich and varied landscape for chemical transformations. While specific research on the radical and transition metal-catalyzed reactions of this particular molecule is not extensively documented, its reactivity can be inferred from studies on related compounds containing ethynyl sulfonyl fluorides and cyclopropyl derivatives.
Radical Transformations
The presence of the ethynyl group in this compound makes it a likely candidate for participation in radical reactions. Alkynyl sulfonyl fluorides have been identified as valuable bifunctional reagents in radical transformations, capable of acting as both radical trapping agents and precursors to the fluorosulfonyl radical (FSO₂•). nih.gov
One notable transformation is the radical 1-fluorosulfonyl-2-alkynylation of unactivated alkenes. nih.gov In a typical reaction, a radical initiator, such as di-tert-butyl peroxide (DTBP), generates a fluorosulfonyl radical from a suitable precursor. This radical then adds to an alkene, and the resulting radical intermediate is trapped by the alkynyl sulfonyl fluoride to yield a β-alkynyl-fluorosulfonylalkane. This process demonstrates the capacity of the ethynyl group to participate in radical cascade reactions.
Another potential radical pathway involves the difunctionalization of the alkyne. For instance, the radical chloro-fluorosulfonyl difunctionalization of alkynes has been achieved under photoredox conditions, leading to the formation of β-chloro alkenylsulfonyl fluorides. nih.gov This suggests that this compound could undergo similar additions across its triple bond, providing a route to highly functionalized cyclopropane derivatives.
The general mechanism for such radical additions to the ethynyl group would likely involve the following steps:
Radical Generation: Formation of a radical species (e.g., FSO₂•).
Radical Addition: The generated radical adds to the triple bond of this compound.
Intermediate Trapping: The resulting vinyl radical is trapped by another species to afford the final product.
These transformations would be highly valuable for the synthesis of complex molecules, installing the versatile sulfonyl fluoride handle for further modifications via Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. nih.gov
Transition Metal-Catalyzed Transformations
The cyclopropyl group of this compound is susceptible to transformations catalyzed by transition metals. The inherent ring strain of cyclopropanes allows for unique C-C bond activations and formations that are not as readily achieved with other saturated carbocycles. nih.govacs.org Transition metal catalysis has emerged as a powerful tool for the functionalization of cyclopropanes through cross-coupling reactions. nih.gov
In such reactions, the cyclopropyl moiety can act as either a nucleophile (in the form of an organometallic reagent) or an electrophile (as a cyclopropyl halide, for example). nih.gov Given the presence of the electron-withdrawing sulfonyl fluoride group, the cyclopropyl ring in this compound is likely activated towards nucleophilic attack or oxidative addition to a low-valent metal center.
Palladium-catalyzed cross-coupling reactions are particularly prevalent in the functionalization of complex organic molecules. mdpi.com For instance, palladium catalysts have been used in the synthesis of cyclic alkenylsulfonyl fluorides from alkenyl triflates, involving a sulfur dioxide insertion. nih.gov While this example involves the formation of a sulfonyl fluoride, it highlights the utility of palladium in activating C-S and C-C bonds in proximity to the sulfonyl fluoride group.
Potential transition metal-catalyzed transformations for this compound could include:
Ring-opening cross-coupling: A transition metal catalyst could facilitate the cleavage of a C-C bond within the cyclopropyl ring, followed by coupling with a suitable partner.
C-H activation: The C-H bonds on the cyclopropyl ring could be targets for direct functionalization catalyzed by transition metals.
Coupling involving the alkyne: The ethynyl group can readily participate in well-established transition metal-catalyzed reactions such as Sonogashira, Heck, and various cycloaddition reactions. mdpi.com
The interplay between the reactivity of the cyclopropyl ring and the ethynyl group under transition metal catalysis could lead to a diverse array of molecular architectures. The specific reaction pathway would be highly dependent on the choice of metal catalyst, ligands, and reaction conditions.
Applications of 1 Ethynylcyclopropane 1 Sulfonyl Fluoride As a Versatile Synthetic Building Block
Engineering of Complex Molecular Architectures via Click Chemistry Platforms
Click chemistry provides a powerful set of tools for the rapid, efficient, and modular assembly of molecules. nih.gov 1-Ethynylcyclopropane-1-sulfonyl fluoride (B91410) is exceptionally well-suited for these platforms due to its possession of two distinct and orthogonally reactive "click" handles: the ethynyl (B1212043) group and the sulfonyl fluoride group.
The terminal alkyne is a classic participant in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry used to form stable 1,2,3-triazole linkages. nih.gov Concurrently, the sulfonyl fluoride moiety is a key component in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, another powerful click reaction that connects molecular fragments via robust sulfonate or sulfonamide bonds. nih.govrsc.org The ability of 1-Ethynylcyclopropane-1-sulfonyl fluoride to undergo these distinct, high-yielding reactions under different catalytic conditions makes it an ideal connective hub for assembling intricate molecular designs. nih.gov
The orthogonal reactivity of this compound enables its use in advanced polymerization strategies. The SuFEx reaction, in particular, has been successfully employed to synthesize polysulfates and polysulfonates. escholarship.org By analogy, this building block can serve as a monomer in step-growth polymerizations. For instance, a bifunctional molecule containing two azide (B81097) groups could react with the alkyne moiety of this compound via CuAAC to form a linear polymer, leaving the sulfonyl fluoride group available for subsequent post-polymerization modification. researchgate.net
Conversely, a bis(silyl ether) could be polymerized with the sulfonyl fluoride handle via the SuFEx reaction, creating a polymer backbone decorated with pendant ethynyl groups. rhhz.net These ethynyl groups can then be used to attach other molecules or to cross-link the polymer chains. This modular approach allows for the creation of functional materials with precisely controlled properties. The same orthogonal principles can be applied to the synthesis of macrocycles, where intramolecular CuAAC and SuFEx reactions could be employed to form complex ring structures.
Dendrimers are perfectly branched, tree-like macromolecules whose synthesis requires highly efficient and repeatable reactions. The construction of dendrimers often relies on the use of orthogonal chemistries to build successive generations without side reactions. nih.govdiva-portal.orgnih.gov The dual, orthogonal click handles of this compound make it a theoretically ideal AB₂-type building block for divergent dendrimer synthesis.
For example, a core molecule with multiple azide functionalities could be reacted with the alkyne group of the building block. The resulting structure would then present a new periphery of sulfonyl fluoride groups. These groups could then be reacted with a molecule containing, for instance, one silyl (B83357) ether and two new azide groups, completing the next generation and exponentially increasing the number of reactive sites at the dendrimer's surface. acs.orgresearchgate.net This iterative process, leveraging the efficiency of both CuAAC and SuFEx reactions, provides a pathway to precisely engineered dendritic structures.
Design of Advanced Reagents for Organic Synthesis
Beyond its role in building large molecular architectures, this compound serves as a valuable precursor for creating specialized reagents and probes for organic synthesis and chemical biology.
The sulfonyl fluoride group is a privileged electrophile, or "warhead," in chemical biology. rsc.orgnih.gov It exhibits a fine balance of stability in aqueous environments and reactivity toward nucleophilic amino acid residues (such as serine, tyrosine, lysine, and histidine) within protein binding sites. nih.govjenabioscience.com This allows sulfonyl fluoride-containing molecules to act as covalent chemical probes to map protein binding sites, identify new drug targets, and develop potent enzyme inhibitors. researchgate.netnih.govescholarship.org
This compound can be elaborated into sophisticated chemical probes. The sulfonyl fluoride acts as the covalent warhead, while the ethynyl group serves as a versatile handle for bioconjugation. researchgate.netnih.gov Using the CuAAC reaction, reporter tags such as fluorophores, biotin (B1667282), or affinity handles can be easily attached to the alkyne. This dual functionality enables the creation of activity-based protein profiling (ABPP) probes, which can be used to covalently label active enzymes in complex biological systems and subsequently identify them through the attached reporter tag.
The synthesis of selectively fluorinated cyclopropanes is of significant interest in medicinal chemistry, as the introduction of fluorine can modulate a molecule's physicochemical properties. nih.govrsc.org While the primary reactivity of this compound centers on its ethynyl and sulfonyl fluoride groups, it stands as a unique fluorinated cyclopropane (B1198618) scaffold. rsc.orgresearchgate.net
Although less explored, synthetic transformations could potentially modify the ethynyl group while preserving the fluorinated cyclopropane-sulfonyl fluoride core. For example, reactions that transform the alkyne into other functional groups could lead to a new class of fluorinated cyclopropane derivatives, expanding the available chemical space for drug discovery and materials science. researchgate.netnih.gov
Role in Diversity-Oriented Synthesis and Fragment-Based Approaches
Modern drug discovery relies on strategies that efficiently explore vast chemical space to identify new bioactive molecules. This compound is a powerful tool for two such strategies: Diversity-Oriented Synthesis (DOS) and Fragment-Based Drug Discovery (FBDD).
The concept of "Diversity Oriented Clicking" (DOC) utilizes versatile connective hubs to rapidly generate large libraries of structurally diverse compounds. nih.govresearchgate.net Molecules analogous to this compound, known as 2-Substituted-Alkynyl-1-Sulfonyl Fluorides (SASFs), are central to this strategy. pnas.orgbohrium.comresearchgate.net The SASF hub can undergo various cycloaddition reactions at the alkyne, while the sulfonyl fluoride handle allows for a second layer of diversification through SuFEx chemistry. This approach enables the modular and stereoselective synthesis of complex, lead-like molecules from a single, versatile starting material. researchgate.net
Exploration of Chemical Space Through Modular Assembly
The concept of modular assembly in drug discovery and chemical biology involves the stepwise and controlled connection of different molecular fragments to rapidly generate a wide array of structurally diverse compounds. The structure of this compound is ideally suited for this strategy, offering two distinct points for diversification.
The terminal alkyne provides a gateway to a vast chemical space through highly reliable and efficient reactions, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the covalent linking of the cyclopropane scaffold to a virtually limitless pool of azide-containing building blocks. These building blocks can be readily synthesized or are commercially available, encompassing a wide range of functionalities, such as aromatic and heterocyclic rings, aliphatic chains, and fragments of known bioactive molecules. The resulting 1,2,3-triazole linkage is not merely a linker but is also a valuable pharmacophore that can engage in hydrogen bonding and dipole interactions with biological targets.
Simultaneously or sequentially, the sulfonyl fluoride moiety can be reacted with a diverse set of nucleophiles. While less reactive than the corresponding sulfonyl chlorides, sulfonyl fluorides exhibit sufficient reactivity towards nucleophilic residues on proteins, such as serine, threonine, tyrosine, and lysine, making them excellent "warheads" for covalent inhibitors. In a modular library synthesis, the sulfonyl fluoride can be reacted with various small molecule nucleophiles, such as phenols, amines, and thiols, to generate sulfonates, sulfonamides, and thiosulfonates, respectively. This reaction, often referred to as Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, provides another dimension of diversity.
The combination of CuAAC and SuFEx chemistries on the this compound scaffold enables a combinatorial approach to library synthesis. By reacting a set of alkynes with a set of azides and a set of nucleophiles, a large and diverse library of compounds can be rapidly assembled. This modular approach allows for the systematic exploration of the chemical space around the central cyclopropane core, enabling the fine-tuning of physicochemical properties and biological activity.
Below is a representative table illustrating the modular assembly strategy starting from this compound.
| Starting Material | Reaction 1 (CuAAC) | Azide Building Block (R¹-N₃) | Intermediate | Reaction 2 (SuFEx) | Nucleophile (R²-NuH) | Final Product |
| This compound | Copper-Catalyzed Azide-Alkyne Cycloaddition | Benzyl azide | 1-(1-Benzyl-1H-1,2,3-triazol-4-yl)cyclopropane-1-sulfonyl fluoride | Sulfur(VI) Fluoride Exchange | Phenol (B47542) | 1-(1-Benzyl-1H-1,2,3-triazol-4-yl)cyclopropane-1-sulfonate phenyl ester |
| This compound | Copper-Catalyzed Azide-Alkyne Cycloaddition | 4-Azidobenzoic acid | 4-((4-(1-(Fluorosulfonyl)cyclopropyl)-1H-1,2,3-triazol-1-yl)methyl)benzoic acid | Sulfur(VI) Fluoride Exchange | Aniline | N-Phenyl-1-(1-(4-carboxyphenyl)-1H-1,2,3-triazol-4-yl)cyclopropane-1-sulfonamide |
| This compound | Copper-Catalyzed Azide-Alkyne Cycloaddition | 1-Azido-4-methoxybenzene | 1-(1-(4-Methoxyphenyl)-1H-1,2,3-triazol-4-yl)cyclopropane-1-sulfonyl fluoride | Sulfur(VI) Fluoride Exchange | Ethanethiol | S-Ethyl 1-(1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)cyclopropane-1-thiosulfonate |
Generation of Compound Libraries for Chemical Probe Development
Chemical probes are small molecules designed to interact with a specific biological target, such as a protein, to elucidate its function or to validate it as a potential drug target. The development of high-quality chemical probes requires molecules with high potency, selectivity, and a mode of action that is well-understood. The modular nature of this compound makes it an excellent starting point for the generation of compound libraries aimed at the discovery of novel chemical probes.
The sulfonyl fluoride group is a key feature in this context, as it can act as a covalent "warhead" to form a stable bond with nucleophilic amino acid residues in the target protein's binding site. This covalent interaction can lead to high potency and prolonged duration of action, which are desirable features for chemical probes used in target identification and validation studies.
The generation of a chemical probe library from this compound would typically involve a two-stage diversification strategy. In the first stage, the ethynyl group is functionalized using CuAAC with a library of azides that introduce a variety of recognition elements. These recognition elements are designed to bind to specific pockets or surfaces of the target protein, thereby directing the sulfonyl fluoride warhead to a nearby nucleophilic residue.
In the second stage, a "handle" for downstream applications is often incorporated. This can be achieved by using an azide building block that already contains a reporter tag, such as a fluorophore (e.g., fluorescein (B123965) or rhodamine) or a biotin tag for affinity purification. Alternatively, a clickable handle, such as a terminal alkyne or an azide, can be introduced on the recognition element, allowing for the late-stage introduction of reporter tags after the probe has reacted with its target protein. This is a powerful strategy for activity-based protein profiling (ABPP).
The resulting library of compounds can then be screened against a protein of interest or in a cellular context to identify hits that covalently modify the target. The modular synthesis allows for the rapid generation of analogs to optimize the initial hits for potency and selectivity, ultimately leading to a well-characterized chemical probe.
The following table provides examples of how this compound can be elaborated into potential chemical probes.
| Scaffold | Recognition Element (via CuAAC with R¹-N₃) | Resulting Intermediate | Reporter Tag/Handle (R²) | Final Chemical Probe Structure | Intended Application |
| This compound | 4-Azidobenzamide | 1-(1-(4-Carbamoylphenyl)-1H-1,2,3-triazol-4-yl)cyclopropane-1-sulfonyl fluoride | Biotin (via an appropriate linker) | A biotinylated covalent probe for affinity pull-down of target proteins. | Target Identification |
| This compound | 5-Azido-1-pentyne | 1-(1-(Pent-4-yn-1-yl)-1H-1,2,3-triazol-4-yl)cyclopropane-1-sulfonyl fluoride | Fluorescein (via CuAAC with fluorescein-azide) | A fluorescently-tagged covalent probe for imaging target localization. | Target Visualization |
| This compound | A known kinase inhibitor fragment with an azide handle | A covalent probe with a kinase-targeting recognition element. | None (Label-free) | A targeted covalent inhibitor for studying kinase signaling pathways. | Target Validation |
Computational and Theoretical Investigations of 1 Ethynylcyclopropane 1 Sulfonyl Fluoride
Quantum Chemical Characterization of Electronic Structure
A primary focus of a computational study would be the elucidation of the electronic structure of 1-Ethynylcyclopropane-1-sulfonyl fluoride (B91410). This involves a deep dive into how electrons are distributed within the molecule and the nature of the chemical bonds.
Bonding Analysis and Hybridization States
A bonding analysis would seek to characterize the nature of the covalent bonds within the molecule. This would involve calculating bond lengths, bond angles, and dihedral angles to determine the molecule's equilibrium geometry. Furthermore, an analysis of the hybridization states of the carbon, sulfur, and oxygen atoms would provide insight into the geometry and bonding. For instance, the carbon atoms of the cyclopropane (B1198618) ring are expected to exhibit sp³ hybridization with significant ring strain, while the ethynyl (B1212043) group's carbons would be sp hybridized. The sulfur atom in the sulfonyl fluoride group is hypervalent and would be a key subject of such an analysis.
Charge Distribution and Electrostatic Potentials
Understanding the charge distribution is crucial for predicting a molecule's reactivity. Quantum chemical calculations would determine the partial atomic charges on each atom in 1-Ethynylcyclopropane-1-sulfonyl fluoride. This would likely reveal a significant polarization of the S-F and S-O bonds, with the fluorine and oxygen atoms bearing partial negative charges and the sulfur atom a partial positive charge. An electrostatic potential map would visually represent these charge distributions, highlighting electrophilic and nucleophilic sites within the molecule.
Mechanistic Elucidation Through Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely used computational method to study the mechanisms of chemical reactions. For this compound, DFT calculations could be employed to investigate its reactivity in various chemical transformations.
Transition State Analysis of Key Reactions
Should this molecule undergo reactions such as nucleophilic substitution at the sulfur atom or additions to the ethynyl group, DFT calculations would be instrumental in identifying the transition state structures. The geometry and energetic properties of these transition states are critical for understanding the reaction pathway and predicting the feasibility of a reaction.
Conformational Analysis and Strain Energy Calculations
The presence of a cyclopropane ring in this compound introduces significant ring strain. Computational methods could be used to quantify this strain energy. A conformational analysis would also be necessary to identify the most stable three-dimensional arrangement of the atoms. This would involve rotating the ethynyl and sulfonyl fluoride groups relative to the cyclopropane ring to find the global minimum on the potential energy surface.
Molecular Dynamics Simulations for Conformational Landscapes
Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For this compound, MD simulations can elucidate its conformational landscape by simulating the interactions between atoms within the molecule and with its environment.
These simulations would typically model the molecule within a solvent box (e.g., water or an organic solvent) and solve Newton's equations of motion for every atom. The result is a trajectory that describes how the positions and velocities of the atoms evolve over time, revealing the molecule's preferred shapes and dynamic behavior.
Detailed Research Findings: While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the methodology would focus on several key aspects:
Rotational Barriers: The simulation would quantify the energy barriers associated with the rotation of the ethynyl (C≡CH) and sulfonyl fluoride (-SO₂F) groups around their single bonds connected to the cyclopropane ring. This provides insight into the flexibility of these substituents.
Solvent Effects: By simulating the molecule in different solvents, MD can predict how the environment influences conformational preferences. Polar solvents might stabilize certain conformations through dipole-dipole interactions or hydrogen bonding.
Vibrational Modes: The trajectory data can be analyzed to determine the principal modes of vibration, identifying how the cyclopropane ring, the alkyne, and the sulfonyl fluoride group move in relation to one another.
The primary conformations of interest would be those defining the relative orientation of the bulky sulfonyl fluoride group and the linear ethynyl group. The simulation would calculate the population of different conformational states, providing a statistical understanding of the molecule's structure in solution.
| Parameter | Description | Typical Computational Output |
| Dihedral Angle (F-S-C-C≡) | Torsional angle defining the rotation of the sulfonyl fluoride group. | Potential Energy Surface (kcal/mol) vs. Angle (degrees) |
| Dihedral Angle (S-C-C≡C) | Torsional angle defining the rotation of the ethynyl group. | Potential Energy Surface (kcal/mol) vs. Angle (degrees) |
| Conformational Lifetime | The average time the molecule spends in a particular stable conformation. | Picoseconds (ps) to Nanoseconds (ns) |
This interactive table contains hypothetical data based on typical outputs from molecular dynamics simulations for similar small molecules.
Quantification of Cyclopropane Ring Strain and Alkyne Flexibility
The three-membered ring of cyclopropane is characterized by significant ring strain, which is a combination of angle strain (due to C-C-C bond angles of 60° instead of the ideal 109.5°) and torsional strain (from eclipsed C-H bonds). rsc.org This inherent strain is a major determinant of the molecule's reactivity. rsc.org
Cyclopropane Ring Strain: The total ring strain energy (RSE) of the parent cyclopropane molecule is approximately 27.6 kcal/mol. masterorganicchemistry.com Computational methods, particularly Density Functional Theory (DFT), can be used to calculate the RSE of substituted cyclopropanes like this compound. This is often done by comparing the heat of formation of the cyclic molecule with that of a strain-free acyclic reference compound using isodesmic or homodesmotic reactions. swarthmore.edu
| Compound | Calculated Ring Strain Energy (RSE) | Method |
| Cyclopropane (Parent) | ~27.6 kcal/mol | Experimental/Computational |
| This compound | Estimated 25-30 kcal/mol | DFT (e.g., B3LYP/6-31G**) |
| Fluorocyclopropane | Estimated ~26 kcal/mol | DFT |
This interactive table presents the known RSE for cyclopropane and provides estimated values for substituted analogs to illustrate expected trends.
Alkyne Flexibility: The ethynyl group itself is rigid and linear. Its "flexibility" in the context of the molecule refers to its vibrational modes:
Bending Modes: The C-C≡C-H unit can bend away from its linear geometry. The energy cost of this bending can be quantified computationally and is important for understanding how the molecule might interact with other reagents or surfaces.
Rotational Freedom: As mentioned in the MD section, the entire group can rotate around the C-C single bond connecting it to the cyclopropane ring. Computational analysis can precisely determine the energy barrier for this rotation.
Prediction of Reactivity and Selectivity
Theoretical methods are invaluable for predicting how a molecule will behave in a chemical reaction. For this compound, understanding its electronic structure is key to forecasting its reactivity and the selectivity of its transformations.
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.net
The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to act as a nucleophile or electron donor.
The LUMO is the lowest energy orbital without electrons and represents the molecule's ability to act as an electrophile or electron acceptor.
For this compound, the distribution and energies of these orbitals are heavily influenced by its functional groups. The π-bonds of the ethynyl group are electron-rich and are expected to contribute significantly to the HOMO. Conversely, the powerful electron-withdrawing nature of the sulfonyl fluoride group (-SO₂F) is expected to lower the energy of the LUMO, making the molecule susceptible to nucleophilic attack.
Computational software can calculate the energies of the HOMO and LUMO and visualize their shapes. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity.
| Orbital | Calculated Energy (Hypothetical) | Primary Location of Electron Density | Predicted Reactivity Role |
| HOMO | -9.5 eV | Ethynyl group (π-system) | Nucleophilic site for reactions with electrophiles |
| LUMO | -1.2 eV | Sulfur atom and C-S bond | Electrophilic site for attack by nucleophiles |
| HOMO-LUMO Gap | 8.3 eV | - | Indicator of chemical reactivity and stability |
This interactive table provides hypothetical FMO data to illustrate the expected electronic properties of the molecule.
Quantitative Structure-Activity Relationships (QSAR) for Analogous Systems
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity or a specific chemical property. nih.gov
While a QSAR model for this compound itself would require a dataset of multiple, structurally similar analogs and their measured activities, the methodology is highly applicable to systems containing sulfonyl fluorides and cyclopropane rings. nih.gov For instance, if a series of derivatives were synthesized (e.g., by varying substituents on the alkyne or another position on the ring), a QSAR study could be performed to build a predictive model.
Methodology:
Data Collection: A set of analogous compounds with measured biological activity (e.g., IC₅₀ for enzyme inhibition) is assembled.
Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can include:
Electronic Descriptors: Dipole moment, partial charges, HOMO/LUMO energies.
Steric Descriptors: Molecular weight, volume, surface area.
Topological Descriptors: Indices that describe molecular branching and connectivity.
Hydrophobicity Descriptors: LogP (the octanol-water partition coefficient).
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to create a mathematical equation that correlates a subset of the descriptors with the observed activity.
Validation: The model is rigorously tested to ensure its predictive power.
Future Prospects and Emerging Research Frontiers
Development of Sustainable and Green Synthetic Methodologies
A primary focus of future research will be the development of environmentally benign and efficient synthetic routes to 1-ethynylcyclopropane-1-sulfonyl fluoride (B91410) and its derivatives. This aligns with the broader chemical industry's shift towards sustainable practices.
Future synthetic strategies will likely aim to minimize waste and energy consumption by exploring catalyst-free and solvent-free reaction conditions. mdpi.com Research in this area could draw inspiration from existing green methodologies for the synthesis of sulfonyl fluorides and cyclopropanes. For instance, multicomponent reactions, which combine several starting materials in a single step, represent a promising avenue. researchgate.netdntb.gov.ua A potential catalyst-free approach could involve a one-pot reaction using aryltriazenes, a sulfur dioxide source like DABSO, and a fluorinating agent. researchgate.netdntb.gov.ua
Furthermore, the principles of green chemistry encourage the use of safer and more abundant reagents. A notable development is the use of potassium fluoride (KF) as a benign fluorine source, which, when combined with easily handled reactants like thiols or disulfides, can produce sulfonyl fluorides with non-toxic salts as the only by-products. osaka-u.ac.jp Adapting such methods to accommodate the cyclopropane (B1198618) and alkyne functionalities would be a significant step forward. Solvent-free reactions, potentially conducted under ball-milling or melt conditions, could further reduce the environmental impact by eliminating the need for volatile organic solvents. mdpi.com
Table 1: Potential Green Synthetic Approaches for 1-Ethynylcyclopropane-1-sulfonyl fluoride
| Methodology | Key Principles | Potential Advantages | Relevant Precedents |
|---|---|---|---|
| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single, one-pot operation. | High atom economy, reduced waste, simplified procedures. | Catalyst-free synthesis of aryl sulfonyl fluorides from triazenes. researchgate.netdntb.gov.ua |
| Potassium Fluoride (KF) as Fluorine Source | Utilizing a safe, inexpensive, and environmentally friendly fluorinating agent. | Avoids toxic reagents like SO₂F₂ gas, produces non-toxic by-products. | Green synthesis of various sulfonyl fluorides from thiols and disulfides. osaka-u.ac.jp |
| Solvent-Free Synthesis | Conducting reactions without a solvent medium (e.g., neat, ball-milling). | Eliminates volatile organic compounds (VOCs), simplifies purification. | Established for various organic transformations, including fluorine-containing compounds. mdpi.com |
Biocatalysis stands as a frontier in green chemistry, offering the potential for highly selective and efficient transformations under mild, aqueous conditions. While the direct enzymatic synthesis of a complex molecule like this compound is currently unexplored, future research could focus on biocatalytic methods for preparing key precursors or for the stereoselective functionalization of the molecule. nih.gov
Enzymes such as ketoreductases, lipases, esterases, and cytochrome P450 monooxygenases could be employed. nih.gov For example, a biocatalytic desymmetrization of a prochiral precursor could establish the stereochemistry of the cyclopropane ring early in the synthesis. This approach would be invaluable for accessing enantiopure versions of the target molecule, which is crucial for applications in medicinal chemistry and materials science. This remains a largely untapped area, representing a significant opportunity for innovation.
Exploration of Unique Reactivity Driven by Strained Ring-Alkyne-Sulfonyl Fluoride Interplay
The convergence of a high-energy three-membered ring, a π-rich alkyne, and a potent electrophilic sulfonyl fluoride group within a single molecular framework suggests a rich and complex reactivity profile waiting to be explored. The inherent ring strain of the cyclopropane (~27 kcal/mol) is expected to profoundly influence the molecule's chemical behavior, setting it apart from acyclic analogues. researchgate.net
Future research will focus on elucidating the interplay between these functional groups. Key questions include:
How does the strain of the cyclopropane ring affect the reactivity of the adjacent alkyne in cycloaddition reactions or metal-catalyzed transformations? researchgate.netnih.gov
Does the electron-withdrawing sulfonyl fluoride group, combined with the cyclopropane's inherent s-character, render the alkyne more susceptible to nucleophilic attack?
Can the cyclopropane ring itself act as a reactive electrophile, undergoing ring-opening reactions with nucleophiles, and how is this reactivity modulated by the other functional groups? researchgate.netbohrium.com
The molecule could serve as a versatile linchpin in diversity-oriented synthesis. The alkyne can participate in strain-promoted azide-alkyne cycloadditions (SPAAC), while the sulfonyl fluoride is a canonical partner in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. nih.govmerckmillipore.comnih.gov This dual "click" capability could be exploited for the construction of complex molecular architectures, polymers, and bioconjugates. The strained nature of the system may lead to unexpected reaction pathways and the formation of novel polycyclic systems. researchgate.net
Integration with Flow Chemistry and Automated Synthesis Platforms
The translation of novel chemical discoveries from the laboratory to industrial application requires safe, scalable, and reproducible synthetic processes. Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch methods in this regard. nih.govscielo.br
Future work will likely involve adapting the synthesis of this compound to continuous flow reactors. The key benefits of flow chemistry include:
Enhanced Safety: Small reactor volumes and superior heat transfer allow for the safe handling of highly reactive intermediates and exothermic reactions. scielo.br
Precise Control: Reaction parameters such as temperature, pressure, and residence time can be controlled with high precision, leading to improved yields and selectivity.
Scalability: Production can be scaled up by running the system for longer periods or by "numbering-up" (running multiple reactors in parallel), bypassing the challenges of batch scale-up. scielo.br
An electrochemical approach to sulfonyl fluoride synthesis has already been successfully implemented in a flow system, demonstrating the feasibility of this technology for related compounds. researchgate.net Integrating such a step with subsequent modifications of the alkyne or cyclopropane moieties in a telescoped flow sequence would represent a highly efficient and automated route to a library of derivatives.
Table 2: Advantages of Flow Chemistry for this compound Synthesis
| Parameter | Advantage in Flow Chemistry | Potential Impact |
|---|---|---|
| Mixing | Rapid and efficient mixing of reactants. scielo.br | Increased reaction rates, improved yield and selectivity. |
| Heat Transfer | Superior surface-area-to-volume ratio allows for efficient heating and cooling. scielo.br | Better control of exothermic reactions, access to higher temperature regimes. |
| Safety | Small reaction volumes minimize the risk associated with hazardous reagents or unstable intermediates. scielo.br | Safer handling of energetic materials and potentially explosive intermediates. |
| Scalability | Achieved by continuous operation (scaling-up) or parallelization (numbering-up). scielo.br | Seamless transition from laboratory-scale synthesis to larger-scale production. |
Discovery of Novel Catalytic Systems for this compound Transformations
Catalysis will be central to unlocking the full synthetic potential of this compound. Future research will target the discovery of novel catalytic systems capable of selectively transforming one functional group in the presence of the others.
Areas of exploration include:
Transition-Metal Catalysis: Development of catalysts (e.g., based on palladium, rhodium, or copper) for selective cross-coupling, cyclization, or addition reactions involving the alkyne, without disturbing the cyclopropane or sulfonyl fluoride. merckmillipore.comorganic-chemistry.org
Photoredox and Electrocatalysis: These modern catalytic techniques could enable novel transformations under mild conditions, such as radical additions to the alkyne or ring-opening functionalizations of the cyclopropane. merckmillipore.com
Organocatalysis: The use of small organic molecules as catalysts could provide unique selectivity profiles for transformations, particularly for asymmetric synthesis, yielding chiral building blocks. merckmillipore.com
SuFEx Catalysis: While SuFEx reactions are often considered "click" chemistry, the development of highly active catalysts, such as bifluoride salts or specific organobases, could accelerate reactions involving the sterically hindered sulfonyl fluoride of this molecule, especially at low catalyst loadings. chemrxiv.orgresearchgate.net
A significant challenge and opportunity will be the development of catalysts that can orchestrate tandem reactions, where an initial catalytic transformation triggers a subsequent reaction involving another part of the molecule, leading to a rapid increase in molecular complexity from a simple starting material.
Q & A
Basic: What are the optimized synthetic routes for 1-ethynylcyclopropane-1-sulfonyl fluoride, and how can purity be validated?
Methodological Answer:
Synthesis of this compound requires precise control of cyclopropane ring formation and sulfonyl fluoride functionalization. Key steps include:
- Cyclopropanation : Use transition metal-catalyzed reactions (e.g., palladium-mediated) to form the strained cyclopropane ring while avoiding ring-opening side reactions.
- Sulfonyl Fluoride Incorporation : React with sulfur trioxide derivatives followed by fluorination agents (e.g., KF in anhydrous conditions).
- Purity Validation : Employ NMR (¹H, ¹³C, ¹⁹F) to confirm structural integrity and HPLC-MS to detect trace impurities. For fluorinated compounds, ¹⁹F NMR is critical to assess fluorination efficiency .
Advanced: How can reaction mechanisms involving this compound in click chemistry be elucidated using kinetic and computational studies?
Methodological Answer:
Mechanistic studies require a combination of experimental and computational approaches:
- Kinetic Profiling : Monitor reaction rates via in situ IR spectroscopy to track sulfonyl fluoride consumption and intermediate formation.
- Density Functional Theory (DFT) : Calculate transition-state energies for cyclopropane ring-opening or sulfonyl group transfer steps. Compare computational results with experimental activation parameters (e.g., Eyring plots) to validate mechanistic pathways .
Basic: What analytical techniques are most effective for quantifying this compound in complex reaction mixtures?
Methodological Answer:
- Chromatography : Use GC-FID or HPLC-UV/Vis with fluorophore-tagged derivatization agents to enhance detection sensitivity.
- Fluorine-Specific Detection : Pair LC-MS/MS with collision-induced dissociation (CID) to distinguish sulfonyl fluoride peaks from background noise.
- Quantitative ¹⁹F NMR : Integrate peak areas against an internal standard (e.g., trifluoroacetic acid) for absolute quantification .
Advanced: How can researchers resolve contradictions in reported reactivity data for this compound under varying solvent polarities?
Methodological Answer:
- Controlled Solvent Screening : Systematically test reactivity in solvents of varying dielectric constants (e.g., DMSO vs. toluene) while monitoring by in situ Raman spectroscopy.
- Multivariate Analysis : Apply principal component analysis (PCA) to correlate solvent parameters (dipole moment, H-bonding capacity) with reaction outcomes.
- Replicate Studies : Cross-validate conflicting data using standardized protocols (e.g., fixed temperature, concentration) to isolate solvent-specific effects .
Basic: What are the recommended storage conditions to ensure the stability of this compound?
Methodological Answer:
- Moisture Control : Store under inert gas (argon or nitrogen) in sealed, desiccated containers to prevent hydrolysis of the sulfonyl fluoride group.
- Temperature : Maintain at –20°C to slow thermal degradation. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to predict shelf life.
- Stability Monitoring : Periodically analyze via TGA (thermogravimetric analysis) and DSC (differential scanning calorimetry) to detect decomposition .
Advanced: How can researchers model the environmental fate and degradation pathways of this compound?
Methodological Answer:
- Hydrolysis Studies : Simulate aqueous environments (pH 3–10) and analyze degradation products via HRMS and NMR .
- Computational Toxicology : Use software like EPI Suite to predict biodegradation half-lives and ecotoxicological endpoints.
- Surface Reactivity : Investigate adsorption on mineral oxides (e.g., SiO₂) using in situ ATR-FTIR to assess environmental persistence .
Basic: What spectroscopic signatures distinguish this compound from structurally similar fluorinated cyclopropanes?
Methodological Answer:
- IR Spectroscopy : Identify the ethynyl C≡C stretch (~2100 cm⁻¹) and sulfonyl fluoride S=O asymmetric stretch (~1400 cm⁻¹).
- NMR : The cyclopropane ring protons appear as a distinct ABX system (δ 1.2–2.5 ppm in ¹H NMR), while ¹⁹F NMR shows a singlet near δ –60 ppm due to the sulfonyl fluoride group .
Advanced: What strategies can mitigate cyclopropane ring strain during functionalization of this compound?
Methodological Answer:
- Ring-Strain Modulation : Introduce electron-withdrawing groups (EWGs) to stabilize the cyclopropane ring during nucleophilic attacks.
- Transition Metal Catalysis : Use Pd(0) or Ni(0) complexes to facilitate strain-free cross-coupling reactions.
- Computational Guidance : Pre-screen substituent effects via DFT to predict ring stability under reaction conditions .
Basic: How can researchers assess the toxicity profile of this compound in preliminary in vitro studies?
Methodological Answer:
- Cell Viability Assays : Use MTT or Alamar Blue assays on human hepatocyte (HepG2) and renal (HEK293) cell lines.
- Reactive Oxygen Species (ROS) Detection : Apply fluorescent probes (e.g., DCFH-DA) to quantify oxidative stress.
- Metabolite Screening : Incubate with liver microsomes and analyze via LC-MS for reactive intermediates .
Advanced: How do steric and electronic effects influence the regioselectivity of this compound in multi-component reactions?
Methodological Answer:
- Steric Maps : Generate 3D molecular models (e.g., using Avogadro ) to visualize steric hindrance around the ethynyl and sulfonyl groups.
- Hammett Analysis : Correlate substituent σ-values with reaction rates to quantify electronic effects.
- Kinetic Isotope Effects (KIE) : Compare rates with deuterated analogs to identify rate-determining steps influenced by electronic factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
